tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1363381-96-7
VCID: VC2579357
InChI: InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(9-14)7-5-10(13)15/h4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

CAS No.: 1363381-96-7

Cat. No.: VC2579357

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate - 1363381-96-7

Specification

CAS No. 1363381-96-7
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Standard InChI InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(9-14)7-5-10(13)15/h4-9H2,1-3H3
Standard InChI Key WHJLPRVITSVHFJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O

Introduction

Structural Characteristics and Chemical Identity

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is characterized by its distinctive spirocyclic structure containing a nitrogen atom integrated into a piperidine-like ring connected to a four-membered ring with a ketone functionality. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly employed in organic synthesis to protect amine functionalities. The structural complexity of this compound makes it particularly valuable as a building block for more elaborate molecules.

The compound has been registered in chemical databases with the CAS number 1363381-96-7, indicating its recognition as a distinct chemical entity by the scientific community. It is also known by several alternative names including "6-BOC-1-OXO-6-AZASPIRO[3.5]NONANE" and "tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate," which appears to be an alternative naming convention for the same structure . This multiplicity of names reflects the compound's integration into various research contexts and synthetic pathways.

Physical and Chemical Properties

The fundamental properties of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate are summarized in the following table:

PropertyValue
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Physical StateSolid (presumed based on similar compounds)
CAS Number1363381-96-7
IUPAC Nametert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate
PubChem CID72207284

The compound features a moderately complex carbon framework with a molecular weight that places it in a range commonly observed for synthetic intermediates and pharmaceutical building blocks. The presence of the tert-butyl group contributes to its lipophilicity while the carbonyl and carbamate functionalities introduce potential hydrogen-bonding acceptor sites .

Structural Comparison with Related Compounds

Several structurally related compounds appear in the chemical literature, each with subtle variations that impact their chemical behavior and potential applications. Understanding these structural relationships provides valuable context for appreciating the unique properties of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Structural Analogues and Isomers

The search results reference several closely related compounds that differ in the position of the oxo group or oxa substitution:

  • tert-Butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2955561-64-3): Features an oxygen atom incorporated into the ring structure with the oxo group in the 9-position .

  • tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1359704-84-9): Contains the oxo group at the 2-position rather than the 1-position .

  • tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1272412-68-6): Replaces the oxo group with an oxa functionality in the ring structure.

These structural variations, while seemingly minor, can significantly impact the compounds' reactivity patterns, physical properties, and biological activities. The positional isomers, in particular, may exhibit different susceptibilities to nucleophilic attack and varying stabilities under different reaction conditions.

Comparative Analysis Table

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate1363381-96-7C13H21NO3239.31 g/molOxo group at position 1
tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate1359704-84-9C13H21NO3239.31 g/molOxo group at position 2
tert-Butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate2955561-64-3C12H19NO4241.29 g/molContains oxa group and oxo at position 9
tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate1272412-68-6C12H21NO3227.304 g/molContains oxa group instead of oxo

This comparative analysis highlights how subtle structural modifications can alter the molecular formula and weight, potentially influencing the compound's chemical behavior and applications in synthetic pathways .

Applications and Research Significance

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate belongs to a class of compounds with demonstrated utility in various research contexts, particularly in medicinal chemistry and organic synthesis.

Chemical Versatility and Synthetic Utility

The structural features of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate confer specific reactivity patterns that are valuable in organic synthesis:

  • The ketone functionality provides a reactive site for nucleophilic addition reactions, allowing diversification at this position.

  • The protected nitrogen can be selectively deprotected and functionalized to create diverse derivatives.

  • The spirocyclic core introduces conformational constraints that can be exploited in the design of molecules with specific three-dimensional arrangements.

This versatility makes the compound valuable as a synthon in the construction of more complex molecular architectures .

Current Research Status and Future Directions

Research involving tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate appears to be focused on its utility as a synthetic intermediate rather than as a target compound itself. This is consistent with its structural complexity and the presence of multiple reactive functional groups.

Analytical Characterization Methods

The analytical characterization of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves a combination of spectroscopic and spectrometric techniques to confirm its structure and assess its purity.

Physical Characterization

Physical characterization would typically include determination of melting point, solubility profiles in various solvents, and chromatographic behavior. These properties are important for assessing purity and establishing handling protocols for synthetic applications.

The compound's structural features, particularly the presence of multiple carbonyl groups and a tertiary amine, suggest that it would exhibit characteristic spectroscopic signatures that could be used for definitive identification and purity assessment .

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